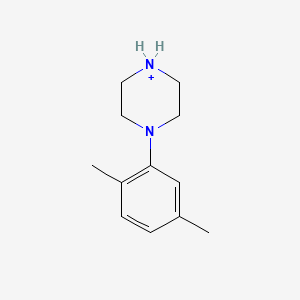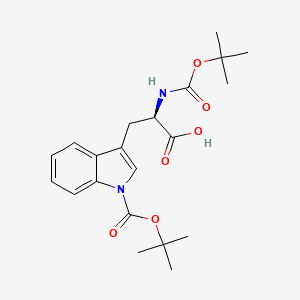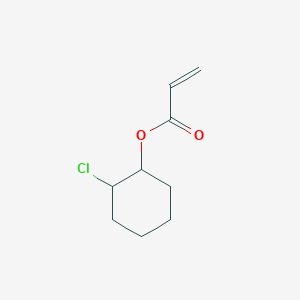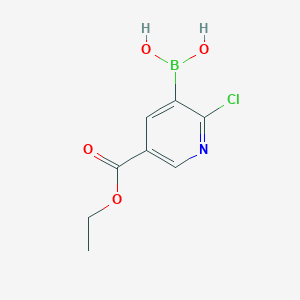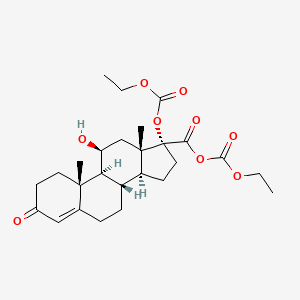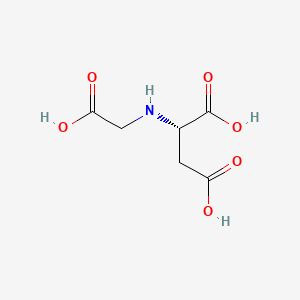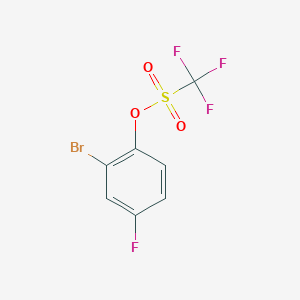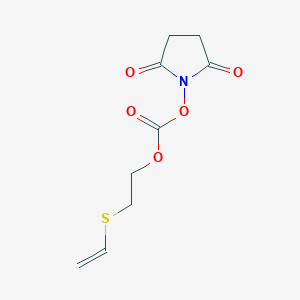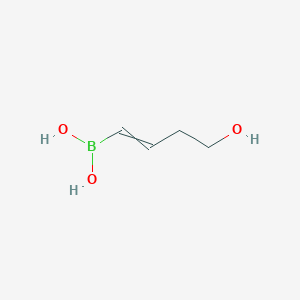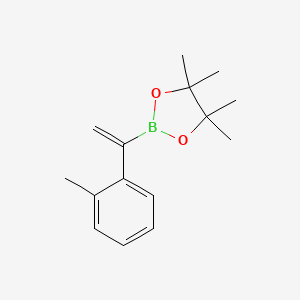
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylvinylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane-4,5-dione. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the desired product .
化学反应分析
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function .
相似化合物的比较
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane: This compound has a similar structure but with a phenyl group instead of an o-tolyl group. It exhibits similar reactivity but may have different applications due to the presence of the phenyl group.
4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane: This compound has a p-tolyl group instead of an o-tolyl group, which can affect its reactivity and applications.
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
属性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
InChI 键 |
FXHBUNNKEMNCSE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


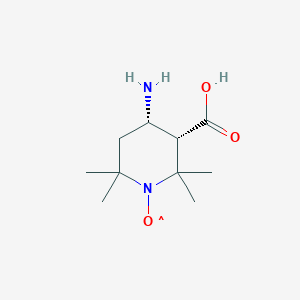
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
